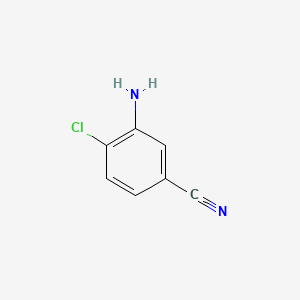
p-(Cyclopent-2-en-1-yl)phenol
Übersicht
Beschreibung
P-(Cyclopent-2-en-1-yl)phenol (CPP) is a phenolic compound that has been studied extensively for its potential applications in various fields, including medicine, agriculture, and food science. CPP is a naturally occurring compound found in a variety of plants, including the Chinese medicinal herb, Radix Astragali. It has been identified as a potent antioxidant, anti-inflammatory and anti-cancer agent, and is being studied for its potential applications in the pharmaceutical and food industries.
Wissenschaftliche Forschungsanwendungen
Conductive Polymers
The compound has been utilized in the synthesis of poly(2-(cyclopent-2-en-1-yl)aniline) , a polymer that exhibits semiconducting properties . This polymer can adopt different oxidation states and respond predictably to external factors, such as changes in electrical conductivity, color, density, magnetic properties, and hydrophilic–hydrophobic properties . It’s particularly notable for its tunable electronic conductivity, which can range from
10−1010^{-10}10−10
to10110^1101
S/cm, making it a valuable material for applications in electronics and materials science .Electrophysical Properties
Poly(2-(cyclopent-2-en-1-yl)aniline) has been studied for its electrophysical properties, including its electrical conductivity and charge carrier mobilities . These properties are essential for the development of electronic devices, sensors, and other technologies that require precise control of electrical characteristics .
Physicochemical Properties
The physicochemical properties of poly(2-(cyclopent-2-en-1-yl)aniline), such as solubility in organic solvents and thermal stability, have been investigated . These attributes are crucial for the practical application of the polymer in various industrial processes, including coatings, adhesives, and the fabrication of composite materials .
Organic Synthesis
The compound serves as a precursor in the base-mediated aerobic oxidative synthesis of cyclopent-2-enol derivatives . These derivatives are valuable intermediates in organic synthesis, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and other specialized chemicals .
Domino Reactions
In synthetic chemistry, cyclopent-2-enol derivatives obtained from the compound can undergo domino reactions, such as ring-opening, cyclization, deacylation, and oxidation . These reactions are powerful tools for building diverse molecular architectures in a single operational step .
Antiviral Research
Derivatives of the compound have been explored for their potential in the strategic design of antiviral compounds . The ability to modify the structure at various positions allows for the development of new molecules with enhanced biological activity, which is vital in the fight against viral infections .
Polymer Film Applications
The synthesized polymer from this compound can be applied as a film within interelectrode gaps by spin coating . This application is significant for the miniaturization of electronic components and the development of advanced microelectronic devices .
Environmental Friendliness
Poly(2-(cyclopent-2-en-1-yl)aniline) is recognized for being an ecologically benign material . Its production does not require complex equipment, and the raw materials are both available and inexpensive, which aligns with the growing demand for sustainable and environmentally friendly materials .
Eigenschaften
IUPAC Name |
4-cyclopent-2-en-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h1,3,5-9,12H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOCLAHFRPOXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289308 | |
| Record name | p-(Cyclopent-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-(Cyclopent-2-en-1-yl)phenol | |
CAS RN |
6627-84-5 | |
| Record name | 6627-84-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-(Cyclopent-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




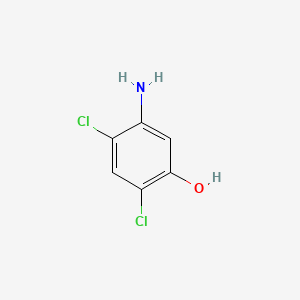


![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)
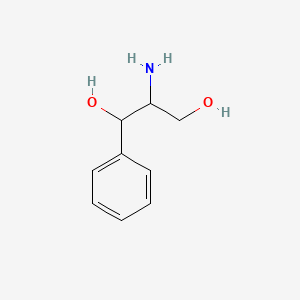
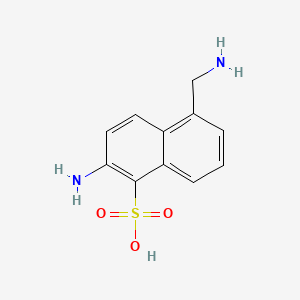
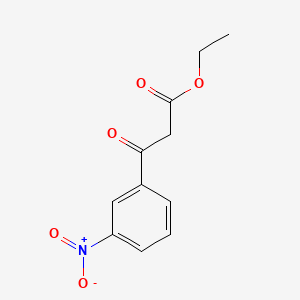
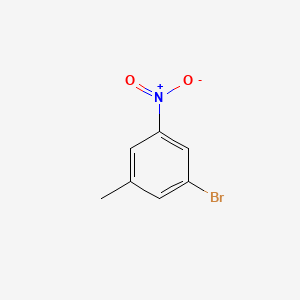
![[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-](/img/structure/B1266675.png)
![[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-](/img/structure/B1266676.png)

